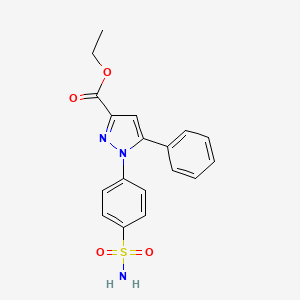

5-phenyl-1-(4-sulfaMoylphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester

Description

5-Phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester is a pyrazole-based compound characterized by a phenyl group at position 5 of the pyrazole ring and a 4-sulfamoylphenyl substituent at position 1 (). The sulfamoyl group (-SO₂NH₂) may confer unique interactions with biological targets, such as cyclooxygenases (COX) or sulfotransferases, though further studies are needed to confirm this hypothesis.

Properties

IUPAC Name |

ethyl 5-phenyl-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-2-25-18(22)16-12-17(13-6-4-3-5-7-13)21(20-16)14-8-10-15(11-9-14)26(19,23)24/h3-12H,2H2,1H3,(H2,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXQQOQOXOQEDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound involves several steps, typically starting from phenylhydrazine and appropriate carboxylic acid derivatives. The general procedure includes:

- Refluxing the reactants in an organic solvent.

- Purification through recrystallization or chromatography.

- Characterization using techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity.

Antimicrobial Activity

Recent studies have demonstrated that 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole derivatives exhibit notable antimicrobial properties. For instance, the compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Antifungal |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It has been shown to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes:

- Inhibition Studies : The synthesized derivatives were evaluated against multiple isoforms of carbonic anhydrases (CA I, II, VII) with promising results indicating their potential in treating conditions related to CA dysregulation.

Structure-Activity Relationship (SAR)

The biological activity of 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole derivatives can be attributed to their structural components. The presence of the sulfonamide group enhances binding affinity to target enzymes and receptors, improving pharmacological efficacy.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of synthesized pyrazole derivatives revealed that modifications in the phenyl groups significantly affected antibacterial activity. The most active compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

Case Study 2: Antifungal Activity

Another investigation focused on antifungal properties against Candida albicans. The results indicated that certain derivatives not only inhibited fungal growth but also reduced biofilm formation, suggesting their potential application in treating fungal infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with five structurally related pyrazole derivatives:

Physicochemical Properties

- Solubility : Ethyl esters generally exhibit higher organic solubility than free acids. The sulfamoyl group in the target compound may improve aqueous solubility relative to halogenated analogs (e.g., 4-chlorophenyl derivative) ().

- Stability : Fluorine and methoxy substituents (e.g., in the 4-fluorophenyl/methoxyphenyl analog) enhance resistance to oxidative metabolism, suggesting the target compound’s phenyl/sulfamoyl groups may require stability optimization ().

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester, and how is structural purity validated?

- Methodology :

- Synthesis : React 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides/chlorides or phenyl dithiocarbamates to introduce substituents at the 5-position .

- Purification : Use column chromatography with ethyl acetate/hexane gradients.

- Characterization : Validate via IR (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (aromatic protons at δ 7.2–8.1 ppm, ethyl ester triplet at δ 1.3–1.5 ppm), and mass spectrometry (molecular ion peak matching calculated MW) . Elemental analysis confirms purity (>98%) .

Q. Which pharmacological assays are recommended to evaluate its analgesic and anti-inflammatory activity?

- Methodology :

- In vivo models :

- Analgesic : Tail-flick test in rodents (dose range: 25–100 mg/kg, i.p.) with % elongation in reaction time vs. control .

- Anti-inflammatory : Carrageenan-induced paw edema (measure volume reduction at 3–6 h post-administration) .

- Controls : Compare to ibuprofen (analgesic) and indomethacin (anti-inflammatory).

- Ulcerogenicity : Assess gastric lesions in treated rodents after 7 days (dose-dependent scoring) .

Advanced Research Questions

Q. How can structural modifications enhance activity while minimizing ulcerogenic effects?

- Methodology :

- SAR Optimization :

- Replace the 5-phenyl group with bulkier aryl substituents (e.g., 4-benzoylamino in compound 4c , which showed 65% edema inhibition vs. 55% in parent compound) .

- Modify the sulfamoyl group (e.g., methylsulfanyl to sulfonamide) to reduce gastric toxicity .

- Rational Design : Use molecular docking (e.g., COX-2 enzyme) to predict binding affinity and guide substitutions .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

- Methodology :

- Pharmacokinetic Profiling : Measure bioavailability (%F) and half-life (t½) via HPLC-MS in plasma samples .

- Metabolite Identification : Incubate compound with liver microsomes to detect active/inactive metabolites .

- Dose Optimization : Conduct dose-response studies to reconcile in vitro IC₅₀ values (e.g., COX-2 inhibition) with in vivo effective doses .

Q. What role does X-ray crystallography play in elucidating structure-activity relationships?

- Methodology :

- Crystal Structure Analysis : Resolve bond lengths/angles (e.g., pyrazole ring dihedral angles ~10–15° with phenyl groups) to confirm steric and electronic effects .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing crystal packing and solubility .

Q. How to assess compound safety when toxicological data are limited?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.